
3-phenylacrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of hydrazone derivatives typically involves the reaction of hydrazines with aldehydes or ketones. Specific methods for synthesizing compounds similar to 3-phenylacrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone involve multi-step reactions starting from base compounds through processes like condensation, cyclization, and functional group transformations (Zhang et al., 2009). These processes are typically characterized by the formation of intermediate compounds that are further modified to achieve the desired hydrazone derivative.
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is often confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography. These analyses provide detailed information about the molecular geometry, bonding patterns, and electronic structure of the compound. For compounds similar to the one , X-ray diffraction has been utilized to determine crystal structures, which helps in understanding the conformational preferences and intermolecular interactions present in the solid state (Vennila et al., 2011).
Chemical Reactions and Properties
Hydrazone derivatives participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and redox reactions. These reactions are often utilized to further modify the hydrazone compound or to study its reactivity and interaction with other molecules. The chemical properties of these compounds are influenced by the presence of the hydrazone group, which is reactive towards both electrophiles and nucleophiles, allowing for a diverse range of chemical transformations (Ulomsky et al., 2017).
Physical Properties Analysis
The physical properties of hydrazone derivatives, including melting point, boiling point, solubility, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and the nature of its functional groups. Studies on similar compounds have focused on understanding how structural modifications affect these physical properties, which in turn influences their suitability for various applications (Gobis et al., 2022).
Chemical Properties Analysis
The chemical properties of hydrazone derivatives are largely defined by their reactivity patterns, which include their ability to form complexes with metals, undergo tautomerization, and participate in hydrogen bonding. These properties are essential for the compound's function in catalysis, sensor development, and as ligands in coordination chemistry. Detailed chemical property analysis helps in tailoring these compounds for specific functions and understanding their behavior in biological systems (Shebl et al., 2014).
属性
IUPAC Name |
4,6-dimorpholin-4-yl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-2-5-17(6-3-1)7-4-8-21-25-18-22-19(26-9-13-28-14-10-26)24-20(23-18)27-11-15-29-16-12-27/h1-8H,9-16H2,(H,22,23,24,25)/b7-4+,21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYVQHDGDHQCNU-WXEZRFCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C=C/C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-N'-(3-phenyl-allylidene)-hydrazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2,3-difluorobenzyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527938.png)
![(1,1-dimethyl-2-{3-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5527940.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B5527944.png)
![2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1(2H)-one](/img/structure/B5527967.png)
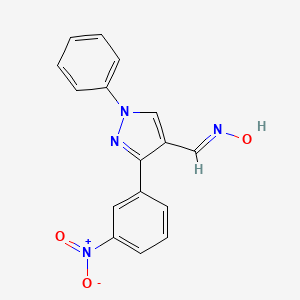

![2,6-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5527981.png)
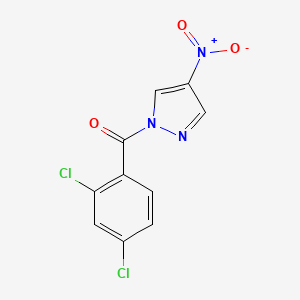
![1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine](/img/structure/B5528000.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2-furamide](/img/structure/B5528008.png)
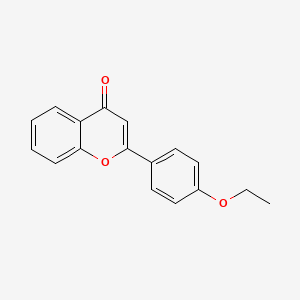
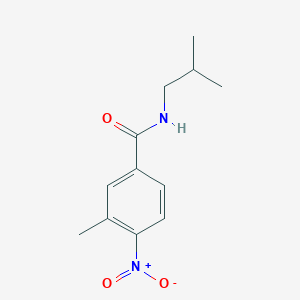
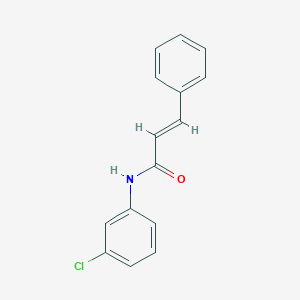
![4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5528041.png)